molecular formula C9H12ClFN2O B13099439 trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride

trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride

Cat. No.: B13099439
M. Wt: 218.65 g/mol
InChI Key: ZMKQCUKDSIGCDQ-RUKKYGQISA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride include other cyclobutanol derivatives and fluoropyridinyl-substituted compounds. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications .

Properties

Molecular Formula

C9H12ClFN2O

Molecular Weight

218.65 g/mol

IUPAC Name

(1R,2R)-2-amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C9H11FN2O.ClH/c10-9-5(2-1-3-12-9)6-4-7(11)8(6)13;/h1-3,6-8,13H,4,11H2;1H/t6?,7-,8-;/m1./s1

InChI Key

ZMKQCUKDSIGCDQ-RUKKYGQISA-N

Isomeric SMILES

C1[C@H]([C@@H](C1C2=C(N=CC=C2)F)O)N.Cl

Canonical SMILES

C1C(C(C1N)O)C2=C(N=CC=C2)F.Cl

Origin of Product

United States

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